
Spectroscopic Profile of 1-(4-Amino-2-
nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(4-Amino-2-

nitrophenyl)ethanone

Cat. No.: B3231402 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-Amino-2-nitrophenyl)ethanone. This document is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis, offering a

centralized resource for its structural characterization.

Please note: Extensive searches of available scientific literature and databases did not yield

experimentally obtained spectroscopic data for 1-(4-Amino-2-nitrophenyl)ethanone. The data

presented herein is based on predicted values from computational models and characteristic

frequencies for the functional groups present in the molecule.

Chemical Structure and Properties
Chemical Name: 1-(4-Amino-2-nitrophenyl)ethanone Molecular Formula: C₈H₈N₂O₃

Molecular Weight: 180.16 g/mol Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(4-Amino-2-
nitrophenyl)ethanone. These values are computationally generated and should be used as a

reference for experimental validation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 d 1H Ar-H

~7.2 dd 1H Ar-H

~6.8 d 1H Ar-H

~6.0 br s 2H -NH₂

2.5 s 3H -C(O)CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~198 C=O

~150 Ar-C (C-NH₂)

~148 Ar-C (C-NO₂)

~132 Ar-C

~125 Ar-C

~118 Ar-C

~115 Ar-C

~28 -C(O)CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
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Table 3: Expected Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3200 Strong, Broad N-H
Stretching (Amino

group)

3100 - 3000 Medium C-H Aromatic Stretching

~1680 Strong C=O Ketone Stretching

1600 - 1450 Medium-Strong C=C
Aromatic Ring

Stretching

1550 - 1490 Strong N-O
Asymmetric Stretching

(Nitro group)

1370 - 1330 Strong N-O
Symmetric Stretching

(Nitro group)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation

m/z Interpretation

180 [M]⁺ (Molecular Ion)

165 [M - CH₃]⁺

138 [M - NO₂]⁺

120 [M - NO₂ - H₂O]⁺ (from rearrangement)

92 [C₆H₆N]⁺

43 [CH₃CO]⁺

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a solid

aromatic compound such as 1-(4-Amino-2-nitrophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for

each carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be

necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.

Place the mixture in a pellet die and apply pressure to form a transparent or translucent

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of

4000 to 400 cm⁻¹.
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Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer.

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this

type of molecule, which will likely produce the protonated molecule [M+H]⁺. Electron

ionization (EI) can also be used, which would generate the molecular ion [M]⁺ and

characteristic fragment ions.

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described above.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent (e.g., CDCl3) Add Internal Standard (TMS) Transfer to NMR Tube Insert Sample into NMR Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase and Baseline Correction Integration and Peak Picking Spectral Interpretation

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.
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Sample Preparation (KBr Pellet) Data Acquisition Data Analysis

Weigh Sample (1-2 mg) and KBr (100-200 mg) Grind Mixture in Agate Mortar Press into a Transparent Pellet Record Background Spectrum Place Pellet in Sample Holder Acquire FT-IR Spectrum Identify Characteristic Absorption Bands Correlate Bands to Functional Groups Compare with Reference Spectra (if available)

Click to download full resolution via product page

Caption: General workflow for FT-IR spectroscopy.

Sample Preparation Mass Analysis Data Interpretation

Dissolve Sample in Volatile Solvent Prepare a Dilute Solution Introduce Sample into Ion Source Ionize Sample (e.g., ESI or EI) Separate Ions by m/z Ratio Detect Ions Generate Mass Spectrum Identify Molecular Ion Peak Analyze Fragmentation Pattern Determine Molecular Formula and Structure

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Amino-2-
nitrophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3231402#spectroscopic-data-of-1-4-amino-2-
nitrophenyl-ethanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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